{7-chlorofuro[2,3-c]pyridin-2-yl}methanol
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Overview
Description
{7-chlorofuro[2,3-c]pyridin-2-yl}methanol is a chemical compound with the molecular formula C8H6ClNO2 It is a derivative of furo[2,3-c]pyridine, featuring a chlorine atom at the 7-position and a methanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-chlorofuro[2,3-c]pyridin-2-yl}methanol can be achieved through several methods. One common approach involves the chlorination of furo[2,3-c]pyridine followed by the introduction of a methanol group. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the methanol group can be introduced using a Grignard reagent or through reduction of a corresponding ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
{7-chlorofuro[2,3-c]pyridin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the methanol group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or alkyl halides.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dechlorinated compounds, methyl derivatives.
Substitution: Amino, thiol, or alkyl-substituted derivatives.
Scientific Research Applications
{7-chlorofuro[2,3-c]pyridin-2-yl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a building block for functionalized polymers.
Mechanism of Action
The mechanism of action of {7-chlorofuro[2,3-c]pyridin-2-yl}methanol involves its interaction with specific molecular targets. The chlorine atom and methanol group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorofuro[2,3-b]pyridin-2-yl)methanol
- (2-Chloro-4-pyridinyl)methanol
- (4-Chlorophenyl)(pyridin-2-yl)methanol
Uniqueness
{7-chlorofuro[2,3-c]pyridin-2-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1207973-16-7 |
---|---|
Molecular Formula |
C8H6ClNO2 |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
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